molecular formula C20H15N3O2 B7535142 N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide

N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B7535142
M. Wt: 329.4 g/mol
InChI Key: IYOOZDYFDIEHCF-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide, also known as PHA-767491, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of numerous scientific research studies.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of several kinases, including Chk1 and Chk2. These kinases are involved in the DNA damage response pathway, which is important for the maintenance of genomic stability. Inhibition of Chk1 and Chk2 by N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of Chk1 and Chk2, N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has been shown to induce DNA damage and activate the ATM/ATR pathway. N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has also been shown to inhibit the activity of other kinases, such as Aurora A and B, which are involved in cell division. In vivo studies have shown that N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is well-tolerated and has a favorable pharmacokinetic profile.

Advantages and Limitations for Lab Experiments

N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a useful tool for studying cancer biology. However, N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has some limitations for lab experiments. It is not selective for Chk1 and Chk2 and can inhibit the activity of other kinases. In addition, N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has not been extensively studied in non-cancer cell types.

Future Directions

For the study of N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide include optimizing its pharmacokinetics and pharmacodynamics for use in clinical trials, studying its use in combination with other therapies, and investigating its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has been described in several scientific research articles. The most common method involves the reaction of 4-phenylphenol with 2-bromo-5-nitropyridine to form 4-phenoxy-2-(5-nitropyridin-2-yl)phenol. This intermediate is then reacted with 2-aminobenzonitrile to form N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide. The synthesis of N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has been optimized to improve yields and reduce the number of steps required.

Scientific Research Applications

N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and inflammatory bowel disease.

properties

IUPAC Name

N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-20(18-14-23-13-5-4-8-19(23)22-18)21-15-9-11-17(12-10-15)25-16-6-2-1-3-7-16/h1-14H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOOZDYFDIEHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide

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